

Formulation of Aminopromazine for Oral Gavage: Application Notes and Protocols

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Compound of Interest

Compound Name: *Aminopromazine*

Cat. No.: *B1665993*

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Introduction

Aminopromazine is a phenothiazine derivative with antispasmodic properties.[1] As with many compounds in its class, **aminopromazine** presents formulation challenges for preclinical oral administration due to its physicochemical properties. This document provides detailed application notes and protocols for the formulation of **aminopromazine** for oral gavage in rodent models, ensuring accurate and reproducible dosing for toxicological and pharmacological studies.

Aminopromazine, like other phenothiazines, is susceptible to degradation from light and oxidation.[2] Therefore, proper formulation and storage are critical to maintaining the integrity and potency of the compound throughout the duration of a study. These protocols will cover the preparation of both solutions and suspensions to accommodate a range of dosing requirements.

Physicochemical Properties of Aminopromazine

A summary of the key physicochemical properties of **aminopromazine** is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₅ N ₃ S	[3]
Molecular Weight	327.49 g/mol	[3]
Appearance	Crystalline solid	[1]
Solubility at 20°C	Water: 90 mg/mL	[1]
Methanol: 50 mg/mL	[1]	
Ethanol: 5 mg/mL	[1]	
Isopropanol, Acetone: Very slightly soluble	[1]	
Benzene, Ether: Practically insoluble	[1]	
pH of 2% aqueous solution	5.0 - 7.0	[1]

Note: Solubility data has been converted from g/100 mL to mg/mL for ease of use.

Recommended Formulations for Oral Gavage

The choice of formulation depends on the required dose and the dosing volume. For lower doses where **aminopromazine** can be fully dissolved, a solution is preferred. For higher doses that exceed its solubility in a given vehicle, a suspension is necessary.

Formulation Type	Vehicle Composition	Suitability
Aqueous Solution	Sterile Water or 0.9% Saline	For low doses, leveraging the aqueous solubility of aminopromazine.
Suspension	0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in water	For higher doses, provides a uniform and stable suspension.
Co-solvent/Surfactant Formulation	Polyethylene Glycol 400 (PEG400) with or without a surfactant like Tween® 80	To enhance solubility and potentially improve absorption.

Experimental Protocols

Protocol 1: Preparation of Aminopromazine Aqueous Solution (e.g., 10 mg/mL)

This protocol is suitable for low-dose studies where the target concentration is below the aqueous solubility limit of **aminopromazine**.

Materials:

- **Aminopromazine** powder
- Sterile water for injection or 0.9% sterile saline
- Sterile vials
- Vortex mixer
- Analytical balance
- Sterile syringes and needles

Procedure:

- Calculate the required amount: Determine the total volume of the formulation needed and calculate the mass of **aminopromazine** required for the target concentration (e.g., for 10 mL of a 10 mg/mL solution, weigh 100 mg of **aminopromazine**).
- Weigh the compound: Accurately weigh the calculated amount of **aminopromazine** powder using an analytical balance.
- Dissolution: Transfer the powder to a sterile vial. Add approximately 80% of the final volume of sterile water or saline.
- Mixing: Vortex the vial until the **aminopromazine** is completely dissolved. The solution should be clear.
- Final volume adjustment: Add the remaining vehicle to reach the final desired volume and mix thoroughly.
- Storage: Store the solution protected from light, in a tightly sealed container. For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C may be considered, though freeze-thaw stability should be verified.

Protocol 2: Preparation of Aminopromazine Suspension (e.g., 25 mg/mL)

This protocol is designed for studies requiring higher doses of **aminopromazine** that exceed its aqueous solubility. A 0.5% sodium carboxymethyl cellulose (Na-CMC) solution is used as the suspending vehicle.

Materials:

- **Aminopromazine** powder
- Sodium carboxymethyl cellulose (Na-CMC, low viscosity)
- Sterile water for injection
- Magnetic stirrer and stir bar

- Analytical balance
- Mortar and pestle (optional, for particle size reduction)
- Sterile containers

Procedure:

- Prepare the 0.5% Na-CMC vehicle:
 - Heat approximately one-third of the required volume of sterile water to 60-70°C.
 - Slowly add the Na-CMC powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously with a magnetic stirrer to ensure proper wetting.
 - Add the remaining two-thirds of the volume as cold sterile water and continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous.
 - Allow the vehicle to cool to room temperature.
- Calculate and weigh **aminopromazine**: Determine the required amount of **aminopromazine** for the target concentration and total volume.
- Levigation (Wetting the powder): Place the weighed **aminopromazine** powder in a glass mortar or a suitable container. Add a small amount of the 0.5% Na-CMC vehicle and triturate or mix to form a smooth, uniform paste. This step is crucial to prevent clumping.
- Suspension formation: Gradually add the remaining 0.5% Na-CMC vehicle to the paste while stirring continuously.
- Homogenization: Continue stirring with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.
- Storage: Store the suspension in a tightly sealed, light-resistant container at 2-8°C. It is recommended to prepare the suspension fresh daily. If stored, ensure to vortex or stir thoroughly before each administration to ensure homogeneity.

Protocol 3: Preparation of Aminopromazine in a Co-solvent/Surfactant Vehicle (e.g., 20 mg/mL)

This formulation can be used to potentially increase the solubility and absorption of **aminopromazine**.

Materials:

- **Aminopromazine** powder
- Polyethylene Glycol 400 (PEG400)
- Tween® 80 (Polysorbate 80)
- Sterile water or saline
- Sterile vials
- Vortex mixer
- Analytical balance

Procedure:

- Calculate and weigh **aminopromazine**.
- Vehicle preparation: Prepare a vehicle mixture. A common example is 40% PEG400, 5% Tween® 80, and 55% sterile water. For 10 mL of vehicle, this would be 4 mL of PEG400, 0.5 mL of Tween® 80, and 5.5 mL of sterile water.
- Dissolution: Add the weighed **aminopromazine** to the prepared vehicle.
- Mixing: Vortex the mixture thoroughly until the compound is completely dissolved or a uniform suspension is formed. Gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation.
- Storage: Store the formulation in a tightly sealed, light-resistant container. Storage conditions should be validated, but refrigeration at 2-8°C is generally recommended for short-term use.

Stability Considerations

- pH: Phenothiazine derivatives are generally more stable in acidic to neutral pH ranges. The pH of a 2% aqueous solution of **aminopromazine** is between 5.0 and 7.0.[1] It is advisable to maintain the pH of aqueous formulations within this range.
- Light Sensitivity: **Aminopromazine** is sensitive to light.[1] All preparations should be made in a low-light environment, and the final formulation should be stored in light-resistant containers (e.g., amber vials).
- Oxidation: The phenothiazine ring system is susceptible to oxidation. The use of freshly prepared solutions or suspensions is recommended. For longer-term storage, the inclusion of an antioxidant, such as ascorbic acid, could be considered, but its compatibility and impact on the stability of **aminopromazine** would need to be validated.[2]
- Storage: Unless stability data indicates otherwise, it is recommended to prepare formulations fresh daily. If short-term storage is necessary, refrigeration at 2-8°C is advisable.[4] For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C can be an option, but freeze-thaw stability must be confirmed.

Oral Gavage Administration

Proper oral gavage technique is crucial for animal welfare and the accuracy of experimental data.

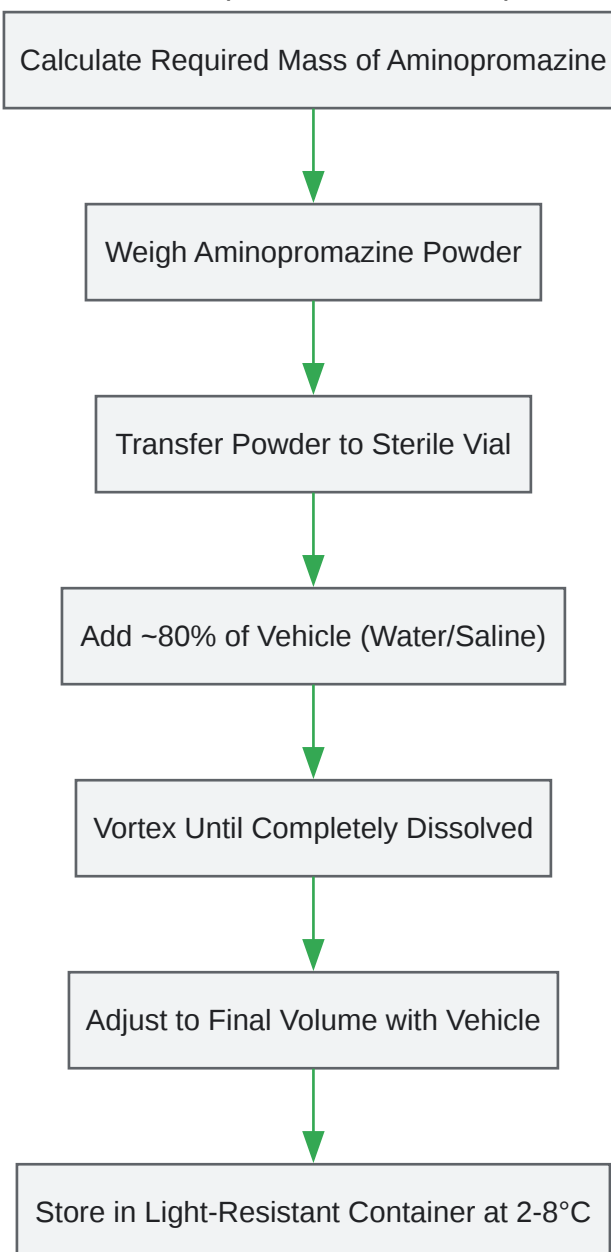
Procedure:

- Dose Calculation: The dosing volume should be based on the animal's most recent body weight. A typical oral gavage volume for rodents is 5-10 mL/kg. In a preclinical study with a related compound, a dose of 50 mg/kg was administered.[5]
- Animal Restraint: The animal should be restrained gently but firmly to ensure the head and body are in a straight line, which facilitates the passage of the gavage needle.
- Gavage Needle Insertion: An appropriately sized, ball-tipped gavage needle should be used. The needle is inserted into the mouth and gently advanced along the esophagus into the stomach.

- Administration: The formulation should be administered slowly to avoid regurgitation and aspiration.
- Post-Administration Monitoring: Animals should be monitored for any signs of distress immediately following the procedure and periodically thereafter.

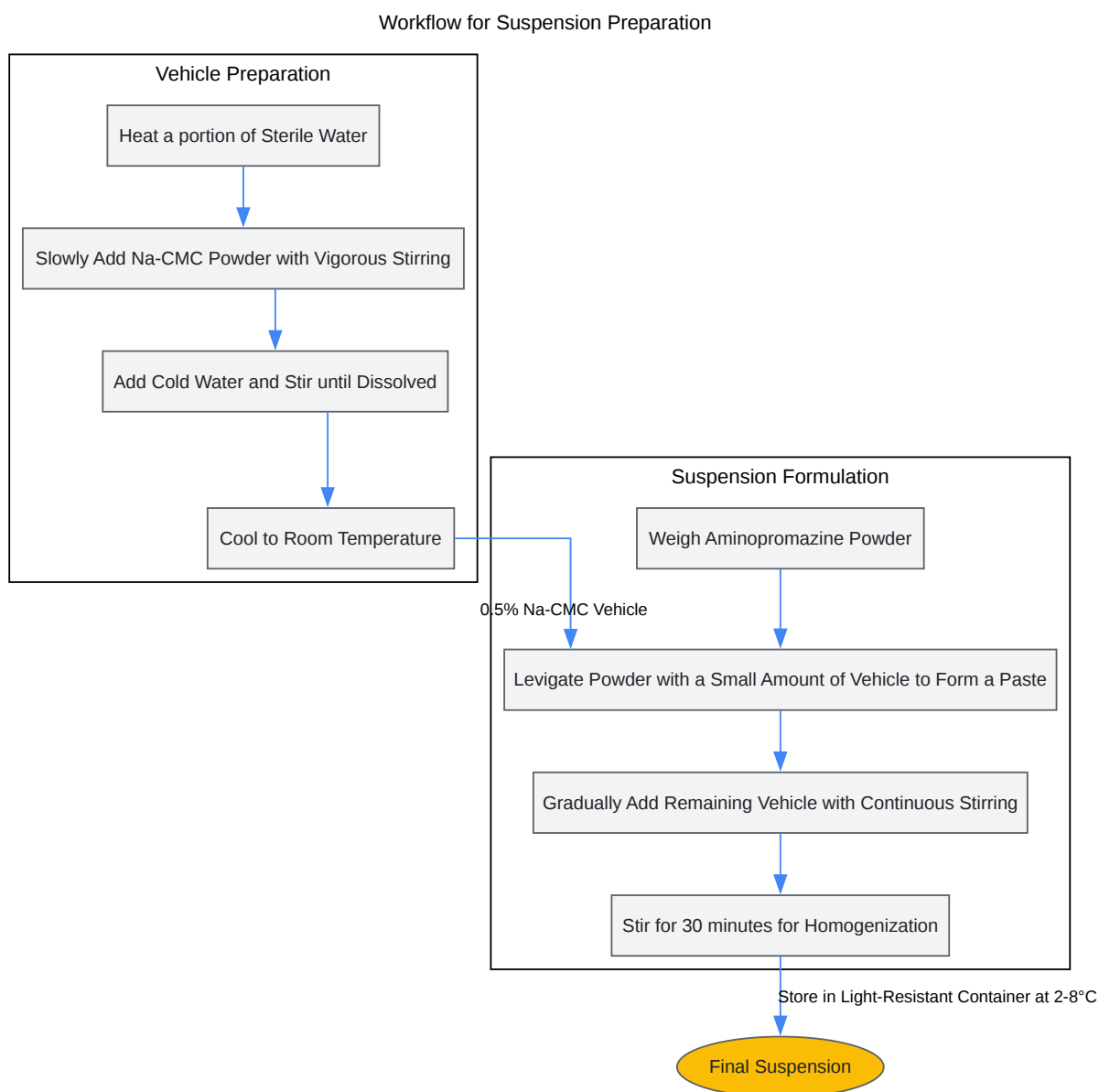
Diagrams

Workflow for Aqueous Solution Preparation



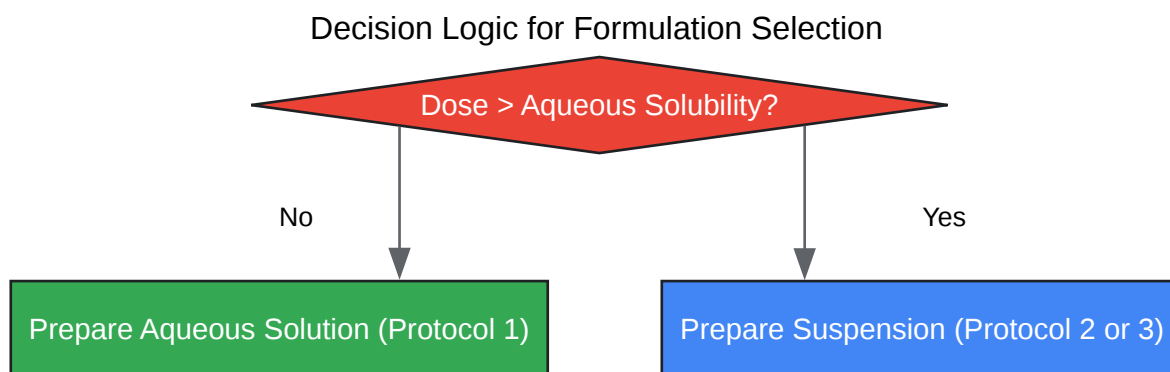
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Caption: Workflow for preparing an aqueous solution of **aminopromazine**.



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Caption: Workflow for preparing an **aminopromazine** suspension.



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Caption: Logic for selecting the appropriate **aminopromazine** formulation.

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